

Physicochemical properties of (E)-2-Fluorobenzaldehyde oxime

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Compound of Interest

Compound Name: (E)-2-Fluorobenzaldehyde oxime

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An In-depth Technical Guide to the Physicochemical Properties of **(E)-2-Fluorobenzaldehyde Oxime**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Fluorobenzaldehyde oxime is a pivotal chemical intermediate whose significance in medicinal chemistry and materials science is rapidly expanding. The strategic placement of a fluorine atom on the phenyl ring, combined with the versatile oxime functional group, imparts unique electronic and steric properties that are highly sought after in the design of novel therapeutic agents and advanced materials. This guide provides a comprehensive exploration of the core physicochemical properties of the thermodynamically stable (E)-isomer. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights. We will delve into its stereoselective synthesis, detailed spectroscopic characterization, and critical physicochemical parameters. The causality behind experimental choices is elucidated to provide a self-validating framework for researchers. This guide is intended to be an authoritative resource, empowering scientists to leverage the full potential of this versatile building block in their research and development endeavors.

The Strategic Advantage of Fluorine and Oxime Moieties

In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. [1] The carbon-fluorine bond, being the strongest in organic chemistry, enhances metabolic stability.[1] Furthermore, fluorine's high electronegativity can alter pKa, improve binding affinity to biological targets, and increase bioavailability.[1] It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its impact.[1]

Parallel to this, the oxime (C=N-OH) functional group offers a rich and versatile chemistry.[1] Oximes are critical precursors for a variety of nitrogen-containing heterocycles, serve as stable linkers in bioconjugation, and are instrumental in the development of Positron Emission Tomography (PET) imaging agents.[2][3] The convergence of these two functionalities in **(E)-2-Fluorobenzaldehyde oxime** creates a molecule of significant interest, serving as a key building block for fluorinated heterocycles like quinazolines and isoxazoles.[2][4][5]

Molecular Structure and Stereoisomerism

The defining structural feature of 2-Fluorobenzaldehyde oxime is the C=N double bond, which gives rise to geometric isomerism. The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.

- (E)-isomer (anti): The hydroxyl (-OH) group on the nitrogen and the hydrogen atom on the carbon are on opposite sides of the C=N double bond. This configuration is generally the thermodynamically more stable isomer.[1]
- (Z)-isomer (syn): The hydroxyl (-OH) group and the hydrogen atom are on the same side of the C=N double bond.

The energy barrier for E/Z isomerization is substantial, often around 200 kJ/mol in solution at room temperature, which makes the spontaneous interconversion between isomers highly unlikely under standard laboratory conditions.[2] This configurational stability is crucial, as it ensures that a purified sample of the (E)-isomer will not readily convert to the (Z)-isomer, providing isomeric purity for subsequent synthetic steps.

Figure 1: Geometric Isomers of 2-Fluorobenzaldehyde Oxime.

Synthesis and Stereoselective Purification

The synthesis of aldoximes is straightforward, typically involving the condensation of an aldehyde with hydroxylamine. However, this reaction often yields a mixture of (E) and (Z) isomers. For most applications, particularly in pharmaceuticals, obtaining a single, pure isomer is paramount. The following protocol is designed to favor the formation and isolation of the thermodynamically preferred (E)-isomer.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize **(E)-2-Fluorobenzaldehyde oxime** with high isomeric purity.

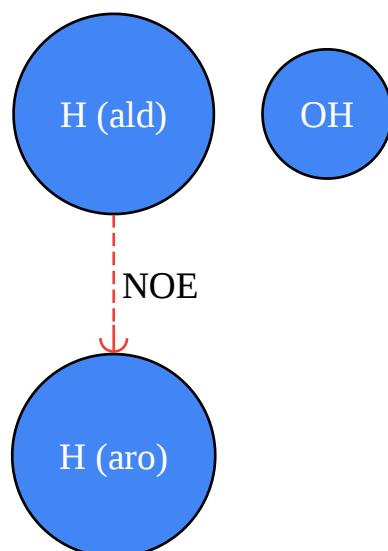
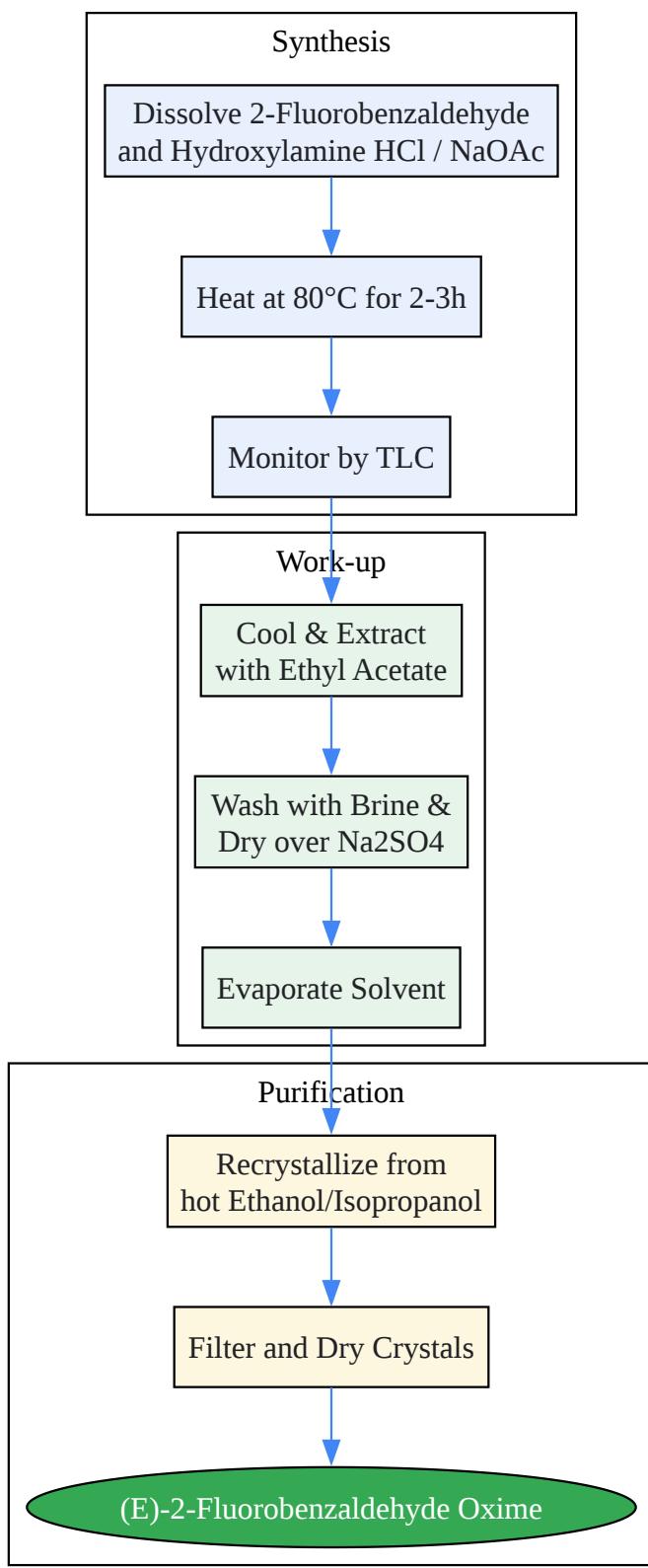
Materials:

- 2-Fluorobenzaldehyde (1.0 eq)
- Hydroxylamine hydrochloride (1.5 eq)
- Sodium acetate (1.5 eq)
- Deionized Water
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Ethanol or 2-Propanol for recrystallization

Procedure:

- In a round-bottom flask, dissolve 2-Fluorobenzaldehyde (1 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., ethanol), then add water (approx. 15 mL per gram of aldehyde).
- In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in deionized water (approx. 25 mL per gram of hydroxylamine HCl). Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

- Add the hydroxylamine/acetate solution to the aldehyde solution.
- Stir the reaction mixture vigorously at 80°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Cool the reaction mixture to room temperature.
- Extract the aqueous mixture with ethyl acetate (2 x 30 mL).
- Combine the organic layers and wash with brine solution to remove residual water and inorganic salts.
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which will be a mixture of (E) and (Z) isomers.
- Purification (Stereoselective Recrystallization): The key to isolating the (E)-isomer lies in its higher crystalline packing efficiency compared to the (Z)-isomer.^[1] Dissolve the crude product in a minimum amount of hot ethanol or 2-propanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to obtain pure **(E)-2-Fluorobenzaldehyde oxime**.



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Figure 3: Expected NOESY Correlation for (E)-Isomer.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure.

- Electrospray Ionization (ESI): Expected adducts would be $[M+H]^+$ at m/z 140.05, $[M+Na]^+$ at m/z 162.03, and $[M-H]^-$ at m/z 138.03. [6]* Electron Ionization (EI): The molecular ion peak $[M]^+$ at m/z 139 would be expected, along with characteristic fragmentation patterns such as the loss of -OH (m/z 122) and subsequent fragments.

Applications in Research and Development

The unique properties of **(E)-2-Fluorobenzaldehyde oxime** make it a valuable precursor in several high-value research areas.

- Medicinal Chemistry: It is a key starting material for synthesizing fluorinated heterocycles, which are prominent scaffolds in drugs targeting a wide range of diseases, including cancer and infectious agents. [2][3] The 2-fluorophenyl moiety can be readily incorporated into larger, more complex active pharmaceutical ingredients (APIs). [4]* PET Imaging: The oxime functionality provides a robust and chemoselective handle for conjugation reactions. This is exploited in the development of PET tracers, where the molecule can be used as a precursor for ^{18}F -labeled aldehydes, which are then used to label biomolecules like peptides and proteins for in-vivo imaging. [2][3]* Materials Science: The rigid, planar structure and potential for hydrogen bonding make this and related molecules candidates for the development of liquid crystals and other ordered materials.

Safety and Handling

(E)-2-Fluorobenzaldehyde oxime should be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life). [3]* Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C. [3]

Conclusion

(E)-2-Fluorobenzaldehyde oxime is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its configurational stability, coupled with the advantageous properties imparted by the ortho-fluoro substituent and the reactive oxime group, provides a reliable and versatile platform for innovation. This guide has detailed the essential physicochemical properties and characterization protocols, providing researchers with the foundational knowledge required to confidently and effectively utilize this compound. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of well-characterized, high-purity building blocks like **(E)-2-Fluorobenzaldehyde oxime** will undoubtedly increase.

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